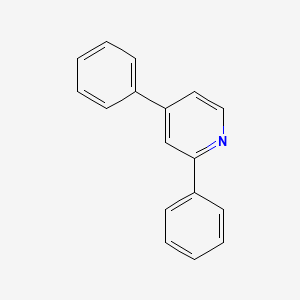

2,4-Diphenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASXBDJBCBUIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205377 | |

| Record name | Pyridine, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26274-35-1, 56842-43-4 | |

| Record name | 2,4-Diphenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26274-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Diphenylpyridine from α,β-Unsaturated Aldehyde Precursors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, representing the most prevalent heterocyclic structure in pharmaceutical products.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged pharmacophore.[2][3] Among its myriad derivatives, 2,4-diphenylpyridine serves as a crucial synthetic intermediate and a core component in the development of advanced organic materials and electronics.[4] This guide provides a comprehensive technical overview of a robust and widely employed methodology for synthesizing this compound and its analogs: the multicomponent condensation reaction involving α,β-unsaturated carbonyl intermediates. We will dissect the mechanistic underpinnings of this approach, primarily focusing on variations of the Kröhnke and Chichibabin pyridine syntheses, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction efficiency and yield.

Strategic Overview: The Logic of Pyridine Ring Construction

The de novo synthesis of the pyridine ring is a mature field, yet the demand for efficient, modular, and scalable routes remains high. Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses, while foundational, are often limited by the requirement for specific electronic substitution patterns on the precursors.[5][1] For the construction of polysubstituted pyridines, such as this compound, multicomponent reactions (MCRs) offer a superior strategic advantage. MCRs allow for the formation of complex molecules from simple, readily available starting materials in a single synthetic operation, thereby maximizing atom economy and procedural efficiency.[6][7][8]

The most effective MCR strategy for 2,4,6-triarylpyridines (a class to which this compound belongs) involves the one-pot condensation of an aryl aldehyde, an acetophenone, and a nitrogen source, typically ammonium acetate.[9] This approach is a highly adaptable variant of the Chichibabin and Kröhnke pyridine syntheses.[9][10][11] The α,β-unsaturated aldehyde (or more commonly, the corresponding ketone, a chalcone) is not used as a starting material but is generated in situ, a key insight that enhances the reaction's practicality.

Mechanistic Deep Dive: A Self-Validating Cascade

The one-pot synthesis of 2,4,6-triarylpyridines is a sophisticated chemical cascade where each step enables the next, creating a self-validating protocol. The process begins with simple precursors—benzaldehyde, acetophenone, and ammonium acetate—and culminates in the formation of the highly stable aromatic pyridine ring.

The mechanism can be dissected into four critical phases:

-

In Situ Chalcone Formation: The reaction is initiated by a base-catalyzed (Claisen-Schmidt) condensation between benzaldehyde and acetophenone. The acetate ion, from ammonium acetate, can act as the base, deprotonating the acetophenone to form an enolate. This enolate then attacks the benzaldehyde carbonyl, and subsequent dehydration yields 1,3-diphenylprop-2-en-1-one (chalcone), the key α,β-unsaturated intermediate.[12]

-

Michael Addition: A second molecule of the acetophenone enolate acts as a Michael donor, attacking the β-carbon of the newly formed chalcone.[10][11] This conjugate addition is a pivotal C-C bond-forming step that assembles the carbon backbone of the final product, resulting in a 1,5-dicarbonyl intermediate.

-

Ring Closure with Ammonia: Ammonia, provided by the thermal decomposition of ammonium acetate, reacts with the 1,5-dicarbonyl compound. This involves the formation of an imine at one carbonyl group, followed by an intramolecular nucleophilic attack of the enamine (formed from the other carbonyl) onto the imine, yielding a dihydropyridine intermediate.[10][11]

-

Aromatization: The final step is the oxidation of the dihydropyridine intermediate. In many protocols, this occurs spontaneously via air oxidation or is facilitated by the reaction conditions, leading to the thermodynamically stable aromatic pyridine ring with the loss of water.[13][14]

The entire cascade is a testament to reaction design, where the byproducts of one step are consumed in the next, driving the equilibrium toward the final product.

Experimental Design: A Protocol for Success

The following protocol is a representative example for the synthesis of 2,4,6-triarylpyridines, which can be adapted for this compound by selecting the appropriate starting materials. This solvent-free method, catalyzed by a simple transition metal salt, is efficient and environmentally conscious.[9]

Materials and Reagents

-

Aryl Aldehyde (e.g., Benzaldehyde): 2 mmol

-

Acetophenone: 4 mmol

-

Ammonium Acetate (NH₄OAc): 3 mmol

-

Catalyst (e.g., CoCl₂·6H₂O): 2.5 mol%

-

Ice Water

-

95% Ethanol (for recrystallization)

Step-by-Step Protocol

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the benzaldehyde (2 mmol), acetophenone (4 mmol), ammonium acetate (3 mmol), and CoCl₂·6H₂O (0.05 mmol).

-

Scientist's Insight: The use of a 2:1 molar ratio of ketone to aldehyde is crucial. One equivalent of the ketone forms the chalcone, while the second acts as the Michael donor. The excess ammonium acetate ensures a sufficient supply of ammonia for the cyclization step.

-

-

Heating: Place the flask in a preheated oil bath at 110-120 °C. Stir the mixture vigorously. The reaction is performed under solvent-free conditions, where the molten reactants serve as the reaction medium.

-

Scientist's Insight: Solvent-free conditions often accelerate reaction rates and simplify purification. The cobalt(II) catalyst acts as a Lewis acid, activating the carbonyl groups and promoting both the condensation and Michael addition steps.[9]

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the solidification of the reaction mixture.

-

Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 10 mL of ice-cold water to the solid residue and break up the solid using a spatula.

-

Isolation: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the solid thoroughly with distilled water (3 x 15 mL) to remove any remaining ammonium acetate and catalyst.

-

Purification: Purify the crude solid by recrystallization from hot 95% ethanol to yield the pure 2,4,6-triarylpyridine product as colorless crystals.

-

Scientist's Insight: Recrystallization is an effective method for purifying such solid products, as the pyridine derivative typically has significantly lower solubility in cold ethanol compared to any unreacted starting materials or side products.

-

Data and Scope

The one-pot synthesis of triarylpyridines is robust and tolerates a wide range of functional groups on both the aryl aldehyde and acetophenone components. This versatility is a key reason for its widespread adoption in drug discovery and materials science.

| Entry | Aryl Aldehyde (Ar¹) | Acetophenone (Ar²) | Catalyst | Yield (%) | Reference |

| 1 | Benzaldehyde | Acetophenone | CoCl₂·6H₂O | 89 | [9] |

| 2 | 4-Cl-Benzaldehyde | Acetophenone | CoCl₂·6H₂O | 92 | [9] |

| 3 | 4-MeO-Benzaldehyde | Acetophenone | CoCl₂·6H₂O | 94 | [9] |

| 4 | Benzaldehyde | 4-Br-Acetophenone | CoCl₂·6H₂O | 85 | [9] |

| 5 | Benzaldehyde | Acetophenone | FeCl₃ | 75 | [9] |

| 6 | Benzaldehyde | Acetophenone | ZnCl₂ | 68 | [9] |

Table 1: Representative yields for the synthesis of 2,4,6-triarylpyridines under solvent-free conditions. Data adapted from[9].

The data clearly indicate that cobalt(II) chloride is a highly effective catalyst for this transformation, outperforming several other common Lewis acidic metal salts.[9] The reaction proceeds in excellent yields with both electron-donating and electron-withdrawing substituents on the aromatic rings.

Conclusion and Future Outlook

The synthesis of this compound and its analogs via one-pot multicomponent reactions represents a powerful and efficient strategy for accessing this important heterocyclic core. By generating the requisite α,β-unsaturated carbonyl intermediate in situ, this method circumvents the need to handle potentially unstable precursors while maximizing procedural simplicity. The mechanistic elegance of the reaction cascade, coupled with the high yields and broad substrate scope, ensures its continued relevance in both academic and industrial research. For professionals in drug development, this methodology provides a reliable platform for the rapid generation of diverse pyridine libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

References

-

Kröhnke pyridine synthesis - Wikipedia . Wikipedia. [Link]

-

Bayana, M. E., Wailes, J. S., & Marsden, S. P. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence . Chemical Science, 13(38), 11486-11491. [Link]

-

Tavassoli, S. M. (2021). Mechanism of the Kröhnke pyridine synthesis . ResearchGate. [Link]

-

Bayana, M. E., Wailes, J. S., & Marsden, S. P. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence . White Rose Research Online. [Link]

-

Ghorbani-Vaghei, R., & Malaeki, A. (2024). Multicomponent one pot synthesis of substituted pyridines with a highly active and recyclable hydrotalcite-lanthanum nanocatalyst . Polycyclic Aromatic Compounds, 1-18. [Link]

-

Kröhnke synthesis of pyridine . Química Orgánica. [Link]

-

Pyridine synthesis . Organic Chemistry Portal. [Link]

-

Kumar, A., & Kumar, K. (2022). Schematic representation of synthesis of compounds, (a): 2,4-diphenyl pyridine; (b) . ResearchGate. [Link]

-

Heravi, M. M., et al. (2015). Convenient, multicomponent, one-pot synthesis of highly substituted pyridines under solvent-free conditions . Synthetic Communications, 45(12), 1461-1467. [Link]

-

Luo, H., et al. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline . RSC Advances, 5(28), 21743-21751. [Link]

-

Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines . ACS Green Chemistry Institute. [Link]

-

Sharma, D., et al. (2023). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions . Journal of Chemical Reviews, 5(2), 153-172. [Link]

-

O'Malley, D. (2004). Pyridine Synthesis: Cliff Notes . Baran Lab, Scripps Research. [Link]

-

Sharma, D., et al. (2024). A Review on Various Synthetic Routes of Pyrano[3,2-C]Pyridine Derivatives . African Journal of Biomedical Research, 27(6s). [https://www.researchgate.net/publication/383180556_A_Review_on_Various_Synthetic_Routes_of_Pyrano32-C]Pyridine_Derivatives]([Link])

-

A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques . International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Sharma, R., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases . International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. [Link]

-

Mechanism of the Kröhnke pyridine synthesis . ResearchGate. [Link]

-

Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines . Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

-

Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline . ResearchGate. [Link]

-

Discover the Potential of this compound (CAS 26274-35-1) . Ningbo Inno Pharmchem Co., Ltd. [Link]

- Cislak, F. E. (1964). Synthesis of pyridine aldehydes. U.S.

-

Cuny, G. D., et al. (2012). Efficient one-pot synthesis of 2,4-di(het)aryl and 2,4-diamino pyrido[3,2-d]pyrimidines involving regioselective SNAr and palladium-catalyzed reactions . Organic & Biomolecular Chemistry, 10(33), 6757-6766. [Link]

-

Al-Juboria, A. M. H. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds From Chalcone Derivatives . Journal of University of Babylon for Pure and Applied Sciences, 28(4), 1-11. [Link]

-

A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS . ResearchGate. [Link]

-

Ha, S. T., et al. (2022). SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE . Chemistry & Chemical Technology, 16(1), 1-7. [Link]

-

Abrahams, K. A., et al. (2022). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity . Molecules, 27(19), 6296. [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review . ResearchGate. [Link]

-

Sobhani, S., et al. (2016). One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2.6H2O as a recyclable catalyst . Cogent Chemistry, 2(1), 1259209. [Link]

-

Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation . Journal of the American Chemical Society, 130(11), 3645-3651. [Link]

-

Kumar, V., et al. (2019). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones . New Journal of Chemistry, 43(3), 1361-1369. [Link]

-

Sravanthi, T., & Manju, S. L. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review . International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051-072. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review . Polycyclic Aromatic Compounds, 1-27. [Link]

-

Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles . Synlett, 2009(20), 3263-3266. [Link]

-

Kaur, N., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis . RSC Medicinal Chemistry, 14(7), 1227-1253. [Link]

-

Ramachandran, R., et al. (2017). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities . Journal of Chemical Sciences, 129(7), 1073-1082. [Link]

-

High-Quality this compound: Your Source for Synthesis Needs . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes . ChemRxiv. [Link]

-

Bakulev, V. A., & Dar'in, D. V. (2020). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application . Molecules, 25(21), 4977. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. jchemrev.com [jchemrev.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. science.lpnu.ua [science.lpnu.ua]

- 13. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]

metal-free cyclization for 2,4-diphenylpyridine synthesis

An In-depth Technical Guide to Metal-Free Cyclization for the Synthesis of 2,4-Diphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science, necessitating efficient and sustainable synthetic routes for its preparation.[1] Traditional syntheses often rely on transition-metal catalysts, which, despite their efficacy, present challenges related to cost, toxicity, and product contamination. This guide provides a comprehensive overview of robust, metal-free cyclization strategies for the synthesis of this compound, designed for practical application in research and development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into two primary methodologies: the classic Kröhnke Pyridine Synthesis and a modern Iodine-Mediated Cyclization of Ketoximes.

The Kröhnke Pyridine Synthesis: A Classic Convergent Approach

First reported by Fritz Kröhnke, this synthesis is a cornerstone of pyridine chemistry, offering a reliable route to polysubstituted pyridines through the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source.[2][3] For the specific synthesis of this compound, this translates to the reaction between 1-(2-oxo-2-phenylethyl)pyridinium and benzalacetophenone (chalcone).

Mechanistic Rationale

The trustworthiness of the Kröhnke synthesis lies in its well-established, stepwise mechanism that ensures high regioselectivity.[2] The reaction is a cascade process initiated by the formation of a 1,5-dicarbonyl intermediate, which then undergoes cyclization and aromatization.

Causality of Reagents:

-

α-Pyridinium Methyl Ketone Salt: The pyridinium group serves a dual purpose. It acidifies the α-protons, facilitating the formation of an enolate (or ylide) intermediate under basic or neutral conditions. Crucially, it also functions as an excellent leaving group in the final aromatization step.

-

α,β-Unsaturated Carbonyl (Michael Acceptor): This component dictates the substitution pattern at the 4- and 5-positions of the resulting pyridine ring. For this compound, benzalacetophenone is the ideal acceptor.

-

Ammonium Acetate: This serves as both the nitrogen source (ammonia) for the cyclization and a mild acidic catalyst to promote dehydration steps.[4]

The mechanistic pathway is illustrated below:

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reproducibility.

Part A: Synthesis of 1-(2-oxo-2-phenylethyl)pyridinium Bromide

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-bromoacetophenone (19.9 g, 100 mmol) in 100 mL of acetone.

-

Reaction: Add pyridine (8.7 g, 110 mmol) dropwise to the solution with stirring at room temperature.

-

Precipitation & Isolation: A white precipitate will form, often immediately. Continue stirring for 2 hours to ensure complete reaction. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold acetone (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove unreacted starting materials. Dry the resulting white solid under vacuum. The product is typically of sufficient purity for the next step.

Part B: Cyclocondensation to form this compound

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add the 1-(2-oxo-2-phenylethyl)pyridinium bromide from Part A (27.8 g, 100 mmol), benzalacetophenone (chalcone) (20.8 g, 100 mmol), and ammonium acetate (61.6 g, 800 mmol).

-

Solvent & Reflux: Add 200 mL of glacial acetic acid. Heat the mixture to reflux (approx. 120 °C) with vigorous stirring.[4]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

-

Work-up & Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 1 L of ice-cold water with stirring. A precipitate will form.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with copious amounts of water until the filtrate is neutral, followed by a wash with cold ethanol (50 mL). Recrystallize the crude product from ethanol or isopropanol to yield pure this compound as a crystalline solid.[5]

Data Summary

| Parameter | Kröhnke Synthesis |

| Key Reagents | α-Pyridinium salt, α,β-Unsaturated carbonyl, NH₄OAc |

| Solvent | Glacial Acetic Acid, Ethanol |

| Temperature | Reflux (80-120 °C) |

| Typical Yields | 60-85% |

| Advantages | High reliability, broad substrate scope, well-established.[3] |

| Limitations | Requires pre-synthesis of the pyridinium salt. |

Iodine-Mediated Cyclization: A Modern, Atom-Economical Approach

Recent advancements in metal-free catalysis have highlighted the utility of molecular iodine as a mild and effective catalyst for various organic transformations. A notable application is the [3+3]-type condensation of ketoxime acetates with α,β-unsaturated aldehydes to form substituted pyridines.[5] This method provides a direct, metal-free route to this compound from readily available starting materials.

Mechanistic Rationale

While the precise mechanism is subject to ongoing investigation, the reaction is believed to proceed through an iodine-mediated cascade involving C-N and C-C bond formation.

Causality of Reagents:

-

Ketoxime Acetate: Derived from acetophenone, this substrate serves as the three-atom C-N-C fragment. The N-O bond is readily activated by iodine, and the acetate acts as a leaving group.

-

α,β-Unsaturated Aldehyde: Cinnamaldehyde provides the three-carbon backbone that will form the rest of the pyridine ring.

-

Iodine (I₂): Acts as a Lewis acid to activate the reactants and as a mild oxidant to facilitate the final aromatization step. It is a cost-effective and environmentally benign alternative to metal catalysts.[6]

-

Triethylamine (Et₃N): A non-nucleophilic base used to neutralize acid generated during the reaction and facilitate key deprotonation steps.

A plausible mechanistic pathway is outlined below:

Caption: Plausible mechanism for iodine-mediated pyridine synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from related iodine-mediated procedures and offers a direct, one-pot synthesis.[5]

Part A: Synthesis of Acetophenone Oxime Acetate

-

Oxime Formation: In a 250 mL flask, dissolve acetophenone (12.0 g, 100 mmol) in 100 mL of ethanol. Add hydroxylamine hydrochloride (8.3 g, 120 mmol) and sodium acetate trihydrate (16.3 g, 120 mmol). Reflux the mixture for 2 hours. Cool and pour into water to precipitate the oxime. Filter, wash with water, and dry.

-

Acetylation: Dissolve the dried acetophenone oxime (13.5 g, 100 mmol) in 50 mL of dichloromethane. Cool in an ice bath and add acetic anhydride (12.2 g, 120 mmol) followed by 2-3 drops of sulfuric acid. Stir for 1 hour, then wash the mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the oxime acetate, which can be used without further purification.

Part B: Iodine-Mediated Cyclization to this compound

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine the acetophenone oxime acetate from Part A (17.7 g, 100 mmol), cinnamaldehyde (13.2 g, 100 mmol), and molecular iodine (5.1 g, 20 mmol, 0.2 equiv).

-

Solvent & Base: Add 100 mL of toluene, followed by triethylamine (20.2 g, 200 mmol, 2.0 equiv).

-

Heating & Monitoring: Heat the reaction mixture to 110-120 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with 100 mL of ethyl acetate and wash sequentially with 1 M HCl (50 mL), saturated sodium thiosulfate solution (2 x 50 mL) to remove iodine, and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford pure this compound.

Data Summary

| Parameter | Iodine-Mediated Synthesis |

| Key Reagents | Ketoxime acetate, α,β-Unsaturated aldehyde, I₂, Et₃N |

| Solvent | Toluene, Dioxane |

| Temperature | 110-120 °C |

| Typical Yields | 50-75% |

| Advantages | Metal-free, one-pot procedure, uses inexpensive catalyst.[5] |

| Limitations | May require higher temperatures, scope can be narrower.[5] |

Conclusion & Field Insights

Both the Kröhnke synthesis and the iodine-mediated cyclization represent powerful, metal-free strategies for accessing this compound.

-

The Kröhnke synthesis is a highly reliable and versatile method, making it a go-to choice for constructing a wide array of substituted pyridines. Its primary drawback is the need to prepare and isolate the pyridinium salt intermediate.[2][4]

-

The iodine-mediated approach offers a more modern, one-pot alternative that aligns with the principles of green chemistry by avoiding pre-functionalization and using a cheap, low-toxicity catalyst.[5][6] However, it may require slightly harsher thermal conditions and its substrate scope, particularly for aliphatic ketones, can be more limited compared to the Kröhnke reaction.[5]

The choice between these methods will depend on the specific project goals, available starting materials, and desired scale. For rapid library synthesis and process development, the one-pot nature of the iodine-mediated protocol is highly attractive. For foundational research and situations requiring the highest degree of reliability with diverse substrates, the classic Kröhnke synthesis remains an invaluable tool in the synthetic chemist's arsenal.

References

-

Wikipedia. Kröhnke pyridine synthesis. [Link]

-

Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. (2025). [Link]

-

Organic Syntheses. (v95p0001-6). [Link]

-

Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]

-

Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry–A European Journal, 30(47), e202401672. [Link]

-

ResearchGate. Synthesis of 2,4,6‐trisubstituted pyridines 18 via Kröhnke methodology. [Link]

-

ResearchGate. Kröhnke pyridine synthesis | Request PDF. [Link]

-

Metal free synthesis of 2,4-diarylquinoline derivatives with enamides and imines. RSC Publishing. [Link]

-

Advances in organocatalyzed synthesis of organic compounds. PubMed Central. (2024). [Link]

-

ResearchGate. Iodine catalyzed synthesis of 1,4-dihydropyridine derivatives through Hantzsch reaction. [Link]

-

Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330-6333. [Link]

-

Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers. [Link]

-

Chemwish. Discover the Potential of this compound (CAS 26274-35-1). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Diphenylpyridine Derivatives

Introduction

Derivatives of 2,4-diphenylpyridine represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules in medicinal chemistry, materials science, and coordination chemistry. Their rigid, planar architecture combined with the electronic properties of the pyridine and phenyl rings makes them valuable scaffolds for developing novel therapeutic agents, organic light-emitting diodes (OLEDs), and fluorescent sensors.[1][2] Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the quality control of these materials.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound derivatives. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying causality—explaining why these molecules produce specific spectral signatures. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the generation of reliable and reproducible data. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS), presenting an integrated approach to structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Expertise & Causality: Interpreting the Spectra

The NMR spectra of this compound derivatives are dictated by the electronic and steric effects of the heterocyclic nitrogen and the two phenyl substituents.

-

¹H NMR: The electron-withdrawing nature of the pyridine nitrogen atom significantly deshields adjacent protons. Protons on the pyridine ring will therefore appear at a higher chemical shift (downfield) compared to those on the phenyl rings. The proton at the C6 position is typically the most deshielded due to its proximity to the nitrogen. The protons of the phenyl rings will appear as complex multiplets in the aromatic region (typically 7.0-8.5 ppm), with their exact shifts influenced by the torsion angle between the rings and the presence of any additional substituents.

-

¹³C NMR: Similar to ¹H NMR, the pyridine carbons are deshielded by the nitrogen atom, with C2 and C6 appearing at the lowest field.[3] The carbon atoms at the points of substitution (C2 and C4) will appear as quaternary signals (if proton decoupling is used) and can be identified through their lower intensity and lack of splitting in a coupled spectrum.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound derivative.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) inside a clean, dry NMR tube.[4]

-

Ensure the sample is fully dissolved; sonication may be used if necessary. The solution should be free of particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard 90° pulse sequence. A relaxation delay of 1-2 seconds and 16-32 scans are typically sufficient for good signal-to-noise.[4]

-

¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Data Presentation: NMR

| Assignment | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-3, H-5, H-6 | 8.0 - 8.8 | 120 - 155 |

| Phenyl H (ortho, meta, para) | 7.2 - 7.8 | 125 - 140 |

| Pyridine C-2, C-4, C-6 (Substituted) | N/A | 145 - 160 |

| Phenyl C (ipso) | N/A | 135 - 145 |

Note: These are approximate ranges. Actual values will vary based on substitution and solvent. For an example, the ¹H NMR spectrum of the related 2,6-diphenylpyridine in CDCl₃ shows signals at approximately 8.15, 7.80, and 7.4-7.5 ppm.[5]

Visualization: NMR Experimental Workflow

Caption: Workflow for functional group analysis using FTIR spectroscopy.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the promotion of electrons to higher energy orbitals. For conjugated aromatic systems like this compound, this technique provides insight into the electronic structure.

Expertise & Causality: π→π and n→π Transitions**

The UV-Vis spectrum of this compound derivatives is characterized by intense absorptions arising from π→π* transitions within the conjugated system of the pyridine and phenyl rings. A less intense n→π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed, though it is often obscured by the stronger π→π* bands. The position of the maximum absorbance (λ_max) is sensitive to solvent polarity (solvatochromism) and the electronic nature of any substituents on the rings. [2][6]

Experimental Protocol: Solution-Phase UV-Vis

-

Sample Preparation:

-

Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a known concentration (e.g., 10⁻³ M).

-

Perform serial dilutions to prepare a sample with a concentration in the range of 10⁻⁵ to 10⁻⁶ M. The absorbance at λ_max should ideally be between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law. [1]2. Data Acquisition:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.

-

Scan the desired wavelength range (e.g., 200-500 nm) and record the absorption spectrum.

-

Data Presentation: UV-Vis

| Transition Type | Typical λ_max (nm) | Molar Absorptivity (ε) |

| π→π* (High Energy) | ~250 - 280 | High (>10,000 M⁻¹cm⁻¹) |

| π→π* (Low Energy) | ~300 - 350 | Moderate-High |

| n→π* | Variable, often masked | Low (<1,000 M⁻¹cm⁻¹) |

Note: Data are estimations based on related diphenylpyridine and phenylpyridine structures.[1][6][7]

Visualization: UV-Vis Spectroscopy Workflow

Caption: Workflow for analyzing electronic properties via UV-Vis spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, with high-resolution instruments, the molecular formula, which are critical pieces of evidence in structure elucidation.

Expertise & Causality: Ionization and Fragmentation

-

Molecular Ion: For this compound (C₁₇H₁₃N), the monoisotopic mass is 231.10 Da. [3]Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ at m/z 232.11.

-

Fragmentation: With a harder ionization technique like Electron Ionization (EI), the molecular ion (M⁺˙) at m/z 231 is observed, followed by fragmentation. Characteristic fragments would arise from the loss of a hydrogen atom, cleavage of the phenyl rings, or fragmentation of the pyridine core.

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent compatible with ESI, such as methanol or acetonitrile. [4]2. Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min). [4] * Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

If using a high-resolution instrument (e.g., TOF or Orbitrap), use the accurate mass measurement to confirm the elemental composition.

-

Visualization: Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in integrating the data from multiple techniques. Each method provides a unique and complementary piece of the structural puzzle.

Caption: Integration of complementary spectroscopic data for structure elucidation.

Conclusion

The spectroscopic characterization of this compound derivatives is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of atomic connectivity, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and elemental composition, and UV-Vis spectroscopy offers insight into the electronic nature of the conjugated system. By following the validated protocols and understanding the causal links between molecular structure and spectral output as detailed in this guide, researchers can confidently and accurately elucidate the structures of novel derivatives, accelerating progress in their respective fields.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42014, this compound. Retrieved from [Link].

-

Krystkowiak, E., et al. (2018). Spectroscopic properties of diphenylpyridine derivatives in solvents of different polarity. ResearchGate. Retrieved from [Link].

-

SpectraBase (2025). 2,4-Diphenyl-6-(2-pyridinyl)pyridine. Wiley Science Solutions. Retrieved from [Link].

-

MDPI (2021). Double Role of Diphenylpyridine Derivatives as Fluorescent Sensors for Monitoring Photopolymerization and the Determination of the Efficiencies of the Generation of Superacids by Cationic Photoinitiators. MDPI. Retrieved from [Link].

-

NIST (2025). Pyridine, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST (2025). Pyridine, 2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

MDPI (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. MDPI. Retrieved from [Link].

-

IOSR Journal (2016). Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. IOSR Journal of Applied Chemistry. Retrieved from [Link].

-

MDPI (2023). Pd(II), Pd(III) and Pd(IV) Cyclometallated Compounds with 2-Arylpyridines. MDPI. Retrieved from [Link].

-

ResearchGate (2017). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Diphenylpyridine

This guide provides a comprehensive technical overview of 2,4-diphenylpyridine, a heterocyclic aromatic compound of significant interest to researchers and professionals in organic synthesis, materials science, and drug development. This document delves into its core physical and chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed methodologies.

Molecular Structure and Core Properties

This compound is an organic compound featuring a central pyridine ring substituted with two phenyl groups at the 2 and 4 positions.[1] This substitution pattern imparts a unique combination of steric and electronic properties that govern its reactivity and potential applications. The presence of the electron-rich phenyl groups and the electron-deficient pyridine ring creates a molecule with interesting electronic characteristics, making it a candidate for applications in materials science and organic electronics.[1][2]

Physical Properties Summary

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 26274-35-1 | [3][4][5] |

| Molecular Formula | C₁₇H₁₃N | [2][4][5] |

| Molecular Weight | 231.29 g/mol | [2][5] |

| Appearance | White to light yellow powder or crystals. | [4][6] |

| Melting Point | 67.0 to 71.0 °C | [4] |

| Boiling Point | 163 °C at 0.2 mmHg; 376.4±11.0 °C (Predicted) | [4][6] |

| Solubility | Generally insoluble in water but soluble in organic solvents. | [1] |

| pKa | 4.56±0.10 (Predicted) | [6] |

| Density | 1.1±0.1 g/cm³ (Predicted) | [2][6] |

Synthesis of this compound

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. For this compound, various synthetic routes have been explored. A notable metal-free cyclization method provides an efficient pathway to this molecule.

Metal-Free Cyclization Synthesis

A reported synthesis of this compound involves the reaction of o-acetyl ketoxime and an α,β-unsaturated aldehyde in the presence of iodine and triethylamine in toluene.[7] This method offers the advantage of avoiding metal catalysts, which can be beneficial for applications where metal contamination is a concern, such as in pharmaceuticals and electronics.

-

Reactant Preparation: In a round-bottom flask, dissolve o-acetyl ketoxime (1 equivalent) and the corresponding α,β-unsaturated aldehyde (1 equivalent) in toluene.

-

Reagent Addition: Add triethylamine (2 equivalents) to the solution, followed by the portion-wise addition of iodine (1.5 equivalents) under stirring.

-

Reaction Condition: Heat the reaction mixture at reflux for the time specified in the literature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Mechanistic Insights

The chemical stability and reactivity of this compound make it a versatile building block in organic synthesis.[3] The pyridine nitrogen provides a site for protonation and coordination to metal centers, while the phenyl substituents can undergo electrophilic substitution reactions. The overall electronic nature of the molecule allows it to participate in various chemical transformations.

Coordination Chemistry

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making this compound a potential ligand in coordination chemistry.[1] It can coordinate to a variety of metal ions, forming stable complexes. The steric bulk of the phenyl groups at the 2- and 4-positions can influence the coordination geometry and the properties of the resulting metal complexes.

Electrophilic Substitution

The phenyl rings of this compound are susceptible to electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Therefore, substitution is expected to occur preferentially on the phenyl rings.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of this compound. While specific, publicly available spectra for this compound are scarce, the following outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons of the phenyl and pyridine rings.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seventeen carbon atoms. The chemical shifts of the carbons in the pyridine ring will be influenced by the nitrogen atom, while the phenyl carbons will appear in the typical aromatic region.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₁₇H₁₃N), the expected molecular ion peak [M]⁺ would be observed at an m/z ratio of approximately 231.10.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 690-900 cm⁻¹ region), which can provide information about the substitution pattern.

Applications in Drug Development and Materials Science

The unique structural and electronic properties of this compound make it a valuable scaffold in several areas of research and development.

Pharmaceutical and Agrochemical Intermediates

Phenylpyridine derivatives are important intermediates in the synthesis of drugs and agrochemicals. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[9] Its stable chemical structure allows for a wide range of chemical modifications to generate libraries of compounds for biological screening.[2]

Materials Science and Organic Electronics

The electronic properties of this compound make it a promising candidate for applications in materials science, particularly in the development of advanced materials and organic electronics.[1][2] The conjugated π-system of the molecule can facilitate charge transport, a crucial property for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

References

- Exploring CAS 26274-35-1: Properties and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Schematic representation of synthesis of compounds, (a): 2,4-diphenyl pyridine; (b) - ResearchGate. (n.d.). ResearchGate.

- This compound 26274-35-1 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry Co., Ltd.

- CAS 26274-35-1: this compound | CymitQuimica. (n.d.). CymitQuimica.

- This compound | C17H13N | CID 42014 - PubChem. (n.d.). National Center for Biotechnology Information.

- Discover the Potential of this compound (CAS 26274-35-1). (n.d.).

- Crystal Structure of 2,4-Bis(2,5-dipropyloxyphenyl)-6-phenylpyridine - Zeitschrift für Naturforschung. (2014). Zeitschrift für Naturforschung B.

- 2,4-Dimethylpyridine ≥98%, FG - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2,5-Diphenylpyridine - Chem-Impex. (n.d.). Chem-Impex.

- Spectroscopic Analysis of 2,3-Diphenylpyridine: A Technical Overview - Benchchem. (n.d.). Benchchem.

- 2,4-Diphenyl-6-(2-pyridinyl)pyridine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase.

- Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Publishing. (2022). RSC Publishing.

- Application Notes and Protocols for the Characterization of 4-(4-Fluorophenyl)-2,6-diphenylpyridine - Benchchem. (n.d.). Benchchem.

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (2015). The Royal Society of Chemistry.

- 4,4'-Diphenyl-2,2'-dipyridyl - the NIST WebBook. (1994). NIST.

- This compound - PubChem. (n.d.). National Center for Biotechnology Information.

- This compound | CAS:26274-35-1 | Ark Pharma Scientific Limited. (n.d.). Ark Pharma Scientific Limited.

- A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts - Catalysis Eprints database. (2001). Catalysis Eprints.

- Figure S34. 1 H NMR spectrum of 2,4,6-triphenylpyridine (5g) - ResearchGate. (n.d.). ResearchGate.

- Traditional directed C–H activation of 2-phenylpyridine (top) and boryl - ResearchGate. (n.d.). ResearchGate.

- 2-phenylpyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- This compound - ChemicalBook. (n.d.). ChemicalBook.

- CAS 26274-35-1 | this compound - Aceschem. (n.d.). Aceschem.

- 2,4-Dimethyl-3,5-diphenylpyridine | C19H17N | CID 181812 - PubChem. (n.d.). National Center for Biotechnology Information.

- This compound | 26274-35-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem. (n.d.). National Center for Biotechnology Information.

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. (n.d.). MDPI.

- Showing Compound 2-Phenylpyridine (FDB004404) - FooDB. (2010). FooDB.

Sources

- 1. CAS 26274-35-1: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 26274-35-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | C17H13N | CID 42014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 26274-35-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2,4-Diphenylpyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diphenylpyridine is a heterocyclic aromatic compound of significant interest in synthetic and medicinal chemistry. Its rigid, planar structure, combined with the electronic characteristics imparted by the nitrogenous core and phenyl substituents, makes it a valuable scaffold for the development of novel therapeutic agents and advanced functional materials. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, established synthetic methodologies with an emphasis on the Kröhnke synthesis, key physicochemical and spectroscopic properties, and its expanding role in drug discovery and materials science. This document is intended to serve as a foundational resource, integrating established principles with practical, field-proven insights to empower researchers in their scientific endeavors.

Molecular Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is a precise characterization of its structure and formal naming convention.

IUPAC Name: this compound[1]

This nomenclature defines a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The locants "2" and "4" specify the positions on this ring where two phenyl groups (C₆H₅) are attached as substituents. The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise.[1]

Molecular Formula: C₁₇H₁₃N[1]

Molecular Weight: 231.30 g/mol [2]

The strategic placement of the phenyl groups at the 2- and 4-positions creates a molecule with distinct electronic and steric properties, influencing its reactivity, intermolecular interactions, and potential as a ligand or pharmacophore.[3]

Caption: Molecular structure of this compound with IUPAC numbering.

Synthesis of this compound

The construction of the diphenylpyridine scaffold can be achieved through several synthetic strategies. Among these, the Kröhnke pyridine synthesis stands out as a versatile and widely adopted method for preparing highly substituted pyridines.[4]

The Kröhnke Pyridine Synthesis

First reported by Fritz Kröhnke, this reaction provides a convergent pathway to 2,4,6-trisubstituted pyridines.[4][5] The core transformation involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate.[5][6]

The mechanism proceeds through a well-established cascade:

-

Michael Addition: The α-pyridinium methyl ketone salt forms an ylide intermediate, which acts as a Michael donor and adds in a 1,4-conjugate fashion to the α,β-unsaturated carbonyl compound (the Michael acceptor).[4]

-

Formation of 1,5-Dicarbonyl: This addition generates a 1,5-dicarbonyl intermediate.[4]

-

Cyclization and Aromatization: The 1,5-dicarbonyl intermediate undergoes ring closure with ammonia (from ammonium acetate), followed by dehydration and elimination of the pyridine cation to yield the final, aromatized pyridine ring.[4]

For the synthesis of this compound, a variation of the Kröhnke synthesis is employed, often starting from precursors that can generate the required 1,5-dicarbonyl intermediate in situ.

Caption: Generalized experimental workflow for the Kröhnke pyridine synthesis.

Experimental Protocol: Representative Kröhnke Synthesis

This protocol describes a practical, one-pot procedure for synthesizing 2,4,6-triarylpyridines, which can be adapted for this compound.[5]

Reactants:

-

Acetophenone (2.0 equivalents)

-

Benzaldehyde (1.0 equivalent)

-

Ammonium acetate (NH₄OAc) (Excess, e.g., 10 equivalents)

-

Solvent (e.g., Glacial Acetic Acid)

Methodology:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone, benzaldehyde, and a significant excess of ammonium acetate.

-

Expertise & Experience: Using a large excess of ammonium acetate is crucial. It serves as both the nitrogen source for the pyridine ring and a buffer, driving the equilibrium towards product formation.[6]

-

-

Solvent Addition: Add glacial acetic acid as the solvent to facilitate the dissolution of reactants and provide a mildly acidic medium conducive to the reaction.

-

Reaction Execution: Heat the mixture to reflux (approximately 120 °C) with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Trustworthiness: TLC is a self-validating system for reaction monitoring. The disappearance of the limiting reagent (benzaldehyde) and the appearance of a new, typically UV-active spot for the highly conjugated product, confirms reaction progression.

-

-

Product Isolation: Upon completion (typically 4-6 hours), allow the reaction mixture to cool to ambient temperature. Pour the cooled, dark solution into a beaker containing a large volume of ice-cold water while stirring. This will cause the organic product to precipitate.

-

Causality: this compound is insoluble in water. The "crashing out" procedure effectively separates the product from the water-soluble ammonium acetate and acetic acid.

-

-

Collection and Washing: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual salts, followed by a small amount of cold ethanol to remove non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is essential for its application in research and development.

Physicochemical Data

The key physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 26274-35-1 | [1] |

| Molecular Formula | C₁₇H₁₃N | [1] |

| Molecular Weight | 231.30 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 67-71 °C | TCI[2] |

| Boiling Point | 163 °C / 0.2 mmHg | TCI[2] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.0-9.0 ppm): Complex multiplet patterns. The proton at C6 (adjacent to N) is expected to be the most downfield-shifted pyridine proton due to the inductive effect of the nitrogen. Protons on the phenyl rings will appear as multiplets. |

| ¹³C NMR | Aromatic Region (δ 120-160 ppm): Multiple signals corresponding to the pyridine and phenyl carbons. The carbons attached to the nitrogen (C2 and C6) will be significantly downfield-shifted. Quaternary carbons (C2, C4, and the ipso-carbons of the phenyl rings) will typically show lower intensity. |

| IR Spectroscopy | ~3050 cm⁻¹: Aromatic C-H stretching. ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine and phenyl rings. ~700-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A strong peak is expected at m/z = 231, corresponding to the molecular weight of the compound. |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). IR frequencies are in wavenumbers (cm⁻¹). Mass spectrometry values are mass-to-charge ratios (m/z).

Applications in Research and Drug Development

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[7] Its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions makes it a privileged structure in drug design.[8] this compound serves both as a valuable intermediate for more complex molecules and as a core structure for biologically active agents.[9][10]

Intermediate in Organic Synthesis

This compound is a stable, versatile building block.[10] Its pyridine nitrogen can be functionalized, and the phenyl rings can undergo further electrophilic substitution, allowing for the construction of a diverse library of derivatives for screening in drug discovery and materials science applications.[9]

Scaffold in Medicinal Chemistry

Derivatives of diphenylpyridine have shown promise in several therapeutic areas:

-

Anticancer Agents: Substituted 2,4-diphenyl-6-aryl pyridine derivatives have been synthesized and evaluated as potent topoisomerase II inhibitors, a key target in cancer chemotherapy.

-

EGFR Inhibitors: N²,N⁴-diphenylpyridine-2,4-diamine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), with specific activity against mutations that confer resistance to existing therapies in non-small cell lung cancer.

-

General Bioactivity: The broader class of pyridine derivatives exhibits a vast range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties, highlighting the therapeutic potential of this scaffold.[11][12]

Materials Science

The conjugated π-system of this compound gives it unique electronic properties. This makes it a candidate for research into advanced materials, such as organic semiconductors and dyes for use in organic electronic devices like OLEDs and organic solar cells.[9][13]

Conclusion

This compound is a molecule of fundamental importance, bridging the gap between foundational organic synthesis and applied chemical sciences. Its robust and accessible synthesis, primarily via the Kröhnke reaction, allows for its widespread use as a chemical intermediate. Furthermore, its inherent structural and electronic properties establish it as a highly valuable scaffold in the rational design of novel pharmaceuticals and functional organic materials. This guide has provided a technical framework for understanding and utilizing this compound, offering researchers the necessary insights to leverage its full potential in their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42014, this compound. Available: [Link].

-

Wikipedia contributors (2023). Kröhnke pyridine synthesis. In Wikipedia, The Free Encyclopedia. Available: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 181812, 2,4-Dimethyl-3,5-diphenylpyridine. Available: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring CAS 26274-35-1: Properties and Applications of this compound. Available: [Link].

-

ResearchGate (2018). Mechanism of the Kröhnke pyridine synthesis. Available: [Link].

-

Sardar, S., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available: [Link].

-

ResearchGate (n.d.). 1H-NMR and 13C-NMR Spectra. Available: [Link].

-

Wikipedia contributors (2024). Kröhnke-Pyridin-Synthese. In Wikipedia, Die freie Enzyklopädie. Available: [Link].

-

ResearchGate (2022). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available: [Link].

-

ChemistryViews (2018). Oxidative Synthesis of Kröhnke Pyridines. Available: [Link].

-

National Center for Biotechnology Information (2022). PubChem Substance Record for SID 468591308, this compound. Available: [Link].

-

ResearchGate (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72920, 2,6-Diphenylpyridine. Available: [Link].

-

YouTube (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Discover the Potential of this compound (CAS 26274-35-1). Available: [Link].

- Google Patents (2005).

-

Kamal, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available: [Link].

-

Chem-Impex (n.d.). 2,5-Diphenylpyridine. Available: [Link].

- Pretsch, E., et al. (2000). Structure Determination of Organic Compounds. Springer. Available: .

-

Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. Available: [Link].

-

YouTube (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available: [Link].

Sources

- 1. This compound | C17H13N | CID 42014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 26274-35-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. CAS 26274-35-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

The Strategic Importance of Diphenylpyridines in Drug Discovery

An In-Depth Technical Guide to the Theoretical Modeling of Substituted Diphenylpyridine Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Substituted diphenylpyridines represent a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The isomeric and conformational complexity of this biaryl system necessitates a robust theoretical modeling approach to accurately predict molecular properties and guide rational drug design. This technical guide provides a comprehensive overview of the computational workflows used to investigate substituted diphenylpyridine isomers, from fundamental quantum mechanical principles to advanced applications in drug discovery. We emphasize the causality behind methodological choices, offering field-proven insights to ensure the generation of reliable and predictive in silico data.

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] When combined with two phenyl substituents, the resulting diphenylpyridine scaffold offers a three-dimensional framework that can be finely tuned to achieve desired interactions with biological targets. The rotational freedom around the C-C single bonds connecting the rings, however, introduces significant conformational complexity.[2] The relative orientation of the phenyl rings to the central pyridine core dictates the molecule's overall shape, electronic properties, and, consequently, its biological activity.[3][4]

Theoretical modeling provides an indispensable toolkit for navigating this complexity. By simulating these molecules at an electronic level, we can elucidate structure-property relationships, predict the relative stabilities of different isomers, and understand how various substitutions will impact their behavior in a biological system.[5] This in silico-first approach de-risks and accelerates the drug discovery pipeline by prioritizing the synthesis of compounds with the highest probability of success.

The Computational Modeling Workflow: A Validating System

A robust theoretical investigation follows a multi-step, self-validating workflow. Each stage builds upon the last, with verification steps integrated throughout to ensure the physical and chemical realism of the model. This process is not merely a sequence of calculations but a logical framework for scientific inquiry.

Caption: Relationship between calculated properties and their biological relevance.

Applications in Drug Development

The ultimate goal of modeling is to generate actionable intelligence for drug design. The calculated properties serve as descriptors for building predictive models.

6.1. Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. [6]The electronic descriptors calculated from DFT (Table 1) are powerful inputs for building robust 3D-QSAR models like CoMFA and CoMSIA. [7]These models can then be used to predict the activity of novel, yet-to-be-synthesized diphenylpyridine derivatives, guiding lead optimization efforts. [8] 6.2. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. [9]This technique is essential for understanding the specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that drive binding affinity. [10] Protocol 3: A Standard Molecular Docking Workflow

-

Target Preparation: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera. [11]This involves adding hydrogens, removing water molecules (unless they are known to be critical for binding), and optimizing side-chain orientations.

-

Ligand Preparation: Use the validated, low-energy QM-optimized structure of the diphenylpyridine isomer. Assign correct bond orders and protonation states.

-

Grid Generation: Define the binding site on the receptor. This is typically a cubic box centered on the known active site or a region identified by binding site prediction algorithms. [11]4. Docking Simulation: Run the docking algorithm (e.g., Glide, AutoDock, DOCK). [9][11]The program will systematically sample different poses (orientations and conformations) of the ligand within the binding site and rank them using a scoring function.

-

Analysis: Visually inspect the top-ranked poses. Analyze the specific interactions between the ligand and key amino acid residues. [7]A scientifically sound docking result is one that is not only high-scoring but also makes chemical sense (e.g., hydrogen bond donors are paired with acceptors).

Conclusion

The theoretical modeling of substituted diphenylpyridine isomers is a powerful, multi-faceted approach that provides deep insights into their structure, properties, and potential as therapeutic agents. By following a rigorous and self-validating workflow grounded in the principles of quantum mechanics, researchers can move beyond simple prediction to a genuine understanding of molecular behavior. This guide provides the foundational knowledge and practical protocols necessary to leverage computational chemistry as a strategic tool, enabling the rational design of next-generation pharmaceuticals with greater speed and confidence.

References

- Benchchem. (n.d.). Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals.

-

Ribeiro da Silva, M. A., Matos, M. A., Amaral, L. M., & Morais, V. M. (2009). Energetic and Structural Study of Diphenylpyridine Isomers. The Journal of Physical Chemistry A, 113(41), 11015–11027. [Link]

-

PubMed. (2009). Energetic and structural study of diphenylpyridine isomers. Retrieved from [Link]

-

García-Sosa, A. T., & Maran, U. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE, 13(3), e0192974. [Link]

- Benchchem. (n.d.). Ultimate Guide – The Best Computational Drug Design Tools and Services of 2025.

- Wei, W., Champion, C., Liu, Z., Barigye, S., Labute, P., & Moitessier, N. (2019). Torsional Energy Barriers of Biaryls Could Be Predicted by Electron Richness/Deficiency of Aromatic Rings; Advancement of Molecular Mechanics toward Atom-Type Independence.

- Singh, P., & Singh, J. (2013). QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrelation Parameter. International Journal of ChemTech Research, 5(5), 2228-2241.

-

Schrödinger. (n.d.). Computational Platform for Molecular Discovery & Design. Retrieved from [Link]

-

Wang, S., Li, Y., Zhang, J., Li, Y., & Yang, L. (2018). Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure & Dynamics, 37(8), 2118-2134. [Link]

-

Rowan. (n.d.). ML-Powered Molecular Design and Simulation. Retrieved from [Link]

- Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.

- Benchchem. (n.d.). Theoretical and Computational Insights into 2,3-Diphenylpyridine: A Technical Guide.

-

Gourlaouen, C., Elaieb, F., Brenner, E., Matt, D., Harrowfield, J., & Ricard, L. (2023). Structural and conformational analysis of a biaryl phosphine integrating a calixa[2]rene cavity. Can the phosphorus atom behave as an introverted donor?. Dalton Transactions, 52(21), 7122-7131. [Link]

-